
SRT3109 (SRT2104): A Comparative Meta-
Analysis of a SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available research on SRT2104

(also known as GSK2245840), a selective Sirtuin 1 (SIRT1) activator. The initial search for

"SRT3109" suggests a possible typographical error, as the preponderance of relevant research

points to SRT2104, a compound extensively studied for its therapeutic potential in a range of

metabolic, inflammatory, and neurodegenerative diseases. This document compares the

performance of SRT2104 with other SIRT1 activators, supported by experimental data from

preclinical and clinical studies.

Executive Summary
SRT2104 is a potent, selective, and brain-permeable activator of SIRT1, a NAD+-dependent

deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.

Preclinical studies have demonstrated its efficacy in improving metabolic parameters, reducing

inflammation, and offering neuroprotection in various disease models. Clinical trials have

shown SRT2104 to be generally well-tolerated, with some positive effects on lipid profiles and

inflammatory markers, although results in glycemic control have been inconsistent. Its

development has been hampered by variable pharmacokinetics and a lack of robust clinical

efficacy in some trials. This guide will delve into the quantitative data, experimental

methodologies, and the underlying signaling pathways to provide a clear comparison with other

SIRT1 activators like resveratrol and SRT1720.
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Performance Comparison of SIRT1 Activators
SRT2104 emerged from efforts to develop more potent and selective SIRT1 activators than the

naturally occurring polyphenol, resveratrol. While resveratrol has shown promise in preclinical

models, its low bioavailability and lack of specificity have limited its clinical utility. Synthetic

activators like SRT1720 and SRT2104 were designed to overcome these limitations.
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Compound
Potency
(SIRT1
Activation)

Bioavailabil
ity

Selectivity
Key
Preclinical
Findings

Key Clinical
Findings

SRT2104

~1000-fold

more potent

than

resveratrol[1]

Low (~14%),

improved with

food[2][3]

High for

SIRT1

Extends

lifespan in

mice,

improves

motor

function,

bone density,

and insulin

sensitivity;

reduces

inflammation.

[4]

Generally

well-

tolerated;

improved lipid

profiles in

some studies;

inconsistent

effects on

glucose

metabolism.

[1][5]

Resveratrol
Lower

potency

Low and

variable

Non-

selective,

multiple off-

target effects

Extends

lifespan in

lower

organisms;

improves

metabolic

health in

rodent

models.

Mixed results;

some

benefits on

cardiovascula

r and

metabolic

health, but

often at high

doses with

potential side

effects.[1][6]

SRT1720 More potent

than

resveratrol

Information

not readily

available

More

selective than

resveratrol

Improves

glucose

homeostasis

and insulin

sensitivity in

diet-induced

obese mice.

[7]

Limited

clinical data

available.

Preclinical

studies show

it reduces

inflammation

and organ

injury in
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sepsis

models.[8]

Note: A point of contention exists regarding the direct activation of SIRT1 by resveratrol and

some synthetic compounds. Some studies suggest that the observed activation in in-vitro

assays is an artifact of the fluorescently labeled substrates used and that these compounds

may not be direct activators of SIRT1 with native substrates.

Quantitative Data Summary
Preclinical Efficacy of SRT2104

Model Dosage Duration Key Findings

Huntington's Disease

Mouse Model (N171-

82Q)

0.5% SRT2104 in diet From 6 weeks of age

Improved motor

function (reduced

traverse time on

beam), attenuated

brain atrophy, and

extended survival.[9]

[10]

Duchenne Muscular

Dystrophy Mouse

Model (mdx)

~100 mg/kg/day in

diet
12 weeks

Rescued muscle

performance and

phenotypes.[4]

Endotoxemia Mouse

Model (LPS-induced)

25 mg/kg

(intraperitoneal)
30 min before LPS

Alleviated lethal

inflammatory injury,

reduced inflammatory

cytokines, and

improved survival.[11]

Ischemia/Reperfusion

Injury Mouse Model
Intravitreal injection Single dose

Protected against

retinal neuronal loss

and functional decline.

Clinical Trial Data for SRT2104
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Study
Population

Dosage Duration
Key Efficacy
Findings

Key
Safety/Tolerabi
lity Findings

Elderly

Volunteers
0.5g or 2.0g/day 28 days

Decreased

serum

cholesterol, LDL,

and triglycerides.

No significant

changes in

glucose

tolerance.[12]

Generally safe

and well-

tolerated. Higher

incidence of

headache and

nasopharyngitis

in SRT2104

groups.[12]

Patients with

Moderate to

Severe Psoriasis

250mg, 500mg,

or 1000mg/day
84 days

35% of patients

on SRT2104

achieved good to

excellent

histological

improvement.[13]

[14]

27 subjects

(69%) across all

groups (including

placebo)

experienced at

least one

adverse event.

[13]

Patients with

Type 2 Diabetes
0.25g to 2.0g/day 28 days

No consistent,

dose-related

changes in

glucose or

insulin. Some

improvement in

lipid profiles.[5]

No major

differences in

adverse event

frequency

between groups.

[5]

Experimental Protocols
In Vivo Murine Model of Huntington's Disease

Animal Model: N171-82Q transgenic mice.

Treatment: Mice were fed a diet containing 0.5% SRT2104 starting at 6 weeks of age until

the end of the study.
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Behavioral Testing: Motor function was assessed using a balance beam test at 12, 18, and

24 weeks of age. The time taken to traverse the beam was recorded.

Imaging: Brain volume was measured at 22 weeks of age using structural MRI to assess

brain atrophy.

Outcome Measures: Primary outcomes included motor performance, brain volume, and

overall survival.[9][10]

Clinical Trial in Patients with Psoriasis
Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study with three

dosing cohorts.

Participants: 40 patients with moderate-to-severe psoriasis.

Intervention: Patients were randomized (4:1) to receive oral SRT2104 at 250 mg, 500 mg, or

1000 mg per day, or a matching placebo for 84 consecutive days.

Assessments:

Histological Analysis: Skin biopsies were taken at baseline and day 84 to assess

histological improvement.

Clinical Assessment: Psoriasis Area and Severity Index (PASI) and Physician's Global

Assessment (PGA) were evaluated.

Pharmacokinetics: Sparse blood sampling was conducted to determine plasma

concentrations of SRT2104.[13][14]

Signaling Pathways and Experimental Workflows
The therapeutic effects of SRT2104 are mediated through the activation of SIRT1 and the

subsequent deacetylation of a multitude of downstream targets. This leads to the modulation of

various signaling pathways involved in metabolism, inflammation, and cell survival.
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SRT2104 Activation of SIRT1
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SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and beneficial

cellular outcomes.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

SRT2104 in a preclinical animal model of a specific disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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